molecular formula C14H19N3O2S B13201847 tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13201847
M. Wt: 293.39 g/mol
InChI Key: BKKJJIVKRXZBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a pyridine ring to a thiazole coreThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate include other thiazolo[5,4-b]pyridine derivatives. These compounds share the same core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties. Some examples include:

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H19N3O2S/c1-7-10(13(18)19-14(3,4)5)8(2)16-12-11(7)9(6-15)17-20-12/h6,15H2,1-5H3

InChI Key

BKKJJIVKRXZBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NSC2=NC(=C1C(=O)OC(C)(C)C)C)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.